molecular formula C26H31NO10 B1512315 Naltrexone-3-glucuronide CAS No. 76630-71-2

Naltrexone-3-glucuronide

Cat. No.: B1512315
CAS No.: 76630-71-2
M. Wt: 517.5 g/mol
InChI Key: KCSKQJYZSCIQRR-ODTDCTFRSA-N
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Description

Naltrexone-3-glucuronide is a metabolite of the opioid antagonist naltrexone, which is used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the process of glucuronidation, where a glucuronic acid molecule is attached to naltrexone, enhancing its solubility and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naltrexone-3-glucuronide can be synthesized through the glucuronidation of naltrexone using enzymes such as UDP-glucuronosyltransferase. The reaction typically occurs in an aqueous solution at physiological pH, and the process can be catalyzed by liver microsomes or recombinant enzymes.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions or chemical synthesis. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Naltrexone-3-glucuronide primarily undergoes glucuronidation reactions. It can also be involved in hydrolysis reactions, where the glucuronic acid moiety is removed.

Common Reagents and Conditions:

  • Glucuronidation: Enzymes such as UDP-glucuronosyltransferase, in the presence of UDP-glucuronic acid.

  • Hydrolysis: Acidic or basic conditions, depending on the specific protocol.

Major Products Formed:

  • Glucuronidation: this compound itself.

  • Hydrolysis: Naltrexone and glucuronic acid.

Scientific Research Applications

Naltrexone-3-glucuronide is used in various scientific research applications, including:

  • Chemistry: Studying the metabolism and pharmacokinetics of naltrexone.

  • Biology: Investigating the role of glucuronidation in drug metabolism.

  • Medicine: Developing new treatments for opioid and alcohol dependence.

  • Industry: Producing reference standards for analytical methods.

Mechanism of Action

Naltrexone-3-glucuronide is similar to other glucuronidated metabolites of opioid antagonists, such as naloxone-3-glucuronide and norbuprenorphine-3-glucuronide. it is unique in its specific binding affinity and metabolic pathway. Unlike some other compounds, this compound has a high affinity for the mu-opioid receptor, making it particularly effective in blocking opioid effects.

Comparison with Similar Compounds

  • Naloxone-3-glucuronide

  • Norbuprenorphine-3-glucuronide

Biological Activity

Naltrexone-3-glucuronide (NTX-3-G) is a primary metabolite of naltrexone, an opioid antagonist widely used in the treatment of opioid dependence and alcohol use disorder. Understanding the biological activity of NTX-3-G is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article delves into the biological activity of NTX-3-G, supported by research findings, case studies, and data tables.

Metabolism and Pharmacokinetics

Naltrexone undergoes extensive hepatic metabolism, primarily through glucuronidation, leading to the formation of NTX-3-G and 6-β-naltrexol. The formation of NTX-3-G is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which are responsible for the conjugation process. Research indicates that NTX-3-G has a longer half-life than naltrexone, contributing to its sustained pharmacological effects.

Biological Activity

  • Opioid Receptor Interaction
    • NTX-3-G exhibits minimal affinity for opioid receptors compared to naltrexone. However, it may still play a role in modulating the effects of opioids through indirect mechanisms. Studies have shown that while naltrexone blocks opioid receptors, NTX-3-G may influence the metabolic pathways associated with opioid analgesia and tolerance.
  • Effects on Glucuronidation
    • Research indicates that repeated administration of naltrexone can enhance the synthesis of morphine-3-glucuronide (M3G), a metabolite linked to both analgesic and neuroexcitatory effects. This enhancement is believed to be mediated through a low-affinity/high-capacity reaction involving NTX-3-G, suggesting a complex interaction between these metabolites in opioid metabolism .

Case Studies and Clinical Findings

Clinical studies have explored the safety and efficacy of naltrexone and its metabolites, including NTX-3-G. Key findings include:

  • In a study involving opioid-dependent patients receiving extended-release naltrexone, adverse events were monitored, revealing that elevated liver enzymes were more prevalent in the naltrexone group compared to placebo . This highlights the importance of monitoring liver function in patients treated with naltrexone due to potential hepatotoxicity linked to its metabolites.
  • A review of low-dose naltrexone (LDN) indicated its potential as an anti-inflammatory agent through mechanisms independent of opioid receptor antagonism. LDN may modulate glial cell activity via Toll-like receptor 4 (TLR4), which could relate to the biological activity of its glucuronide metabolites .

Research Findings

A comprehensive analysis of various studies reveals significant insights into the biological activity of NTX-3-G:

Study ReferenceFocusKey Findings
Naltrexone's effect on glucuronidationNaltrexone increases M3G synthesis; NTX-3-G plays a modulatory role.
Liver function monitoringElevated liver enzymes observed in patients on naltrexone; implications for NTX-3-G metabolism.
Anti-inflammatory propertiesLow-dose naltrexone reduces inflammation via TLR4 modulation; potential role for NTX-3-G.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKQJYZSCIQRR-ODTDCTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997961
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76630-71-2
Record name Naltrexone 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?

A1: While the study itself [] doesn't delve into the specific reasons for this compound's inactivity in this model, several hypotheses could be considered.

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